

Application Notes and Protocols: Synthesis of 2-Phenylquinazoline from 2-Bromobenzaldehyde and Benzamidine

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Compound of Interest

Compound Name: **2-Bromobenzaldoxime**

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Introduction

The synthesis of quinazoline derivatives is of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of 2-phenylquinazoline and its derivatives through the reaction of 2-bromobenzaldehyde with benzamidine and its analogues. The protocols are based on a highly efficient, ultrasound-assisted, copper-catalyzed method that offers advantages such as short reaction times, high yields, and the use of a recyclable catalyst.

Reaction Overview

The core reaction involves the condensation and subsequent cyclization of a 2-bromobenzaldehyde derivative with a benzamidine derivative. This transformation is effectively catalyzed by copper(I) oxide (Cu_2O) nanocubes under ultrasound irradiation. The use of an appropriate base and solvent system is crucial for the successful synthesis of the target 2-substituted quinazolines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-substituted quinazolines from the corresponding 2-bromobenzaldehydes and amidines, as reported by

Bhanage and colleagues.^[1] This method demonstrates excellent yields across a range of substrates.

Entry	2- Bromobenzalde hyde Derivative	Amidine Derivative	Product	Yield (%)
1	2- Bromobenzaldehyde	Benzamidine hydrochloride	2- Phenylquinazoline	96
2	2-Bromo-5- methoxybenzaldehyde	Benzamidine hydrochloride	6-Methoxy-2- phenylquinazoline	94
3	2-Bromo-4- methylbenzaldehyde	Benzamidine hydrochloride	7-Methyl-2- phenylquinazoline	92
4	2-Bromo-5- nitrobenzaldehyde	Benzamidine hydrochloride	6-Nitro-2- phenylquinazoline	89
5	2- Bromobenzaldehyde	4- Methylbenzamidine hydrochloride	2-(p- Tolyl)quinazoline	93
6	2- Bromobenzaldehyde	4- Methoxybenzamidine hydrochloride	2-(4- Methoxyphenyl)quinazoline	95
7	2- Bromobenzaldehyde	4- Chlorobenzamidine hydrochloride	2-(4- Chlorophenyl)quinazoline	91
8	2- Bromobenzaldehyde	Acetamidine hydrochloride	2- Methylquinazoline	85

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-phenylquinazoline from 2-bromobenzaldehyde and benzamidine hydrochloride, based on the ultrasound-assisted, copper-catalyzed protocol.

Materials:

- 2-Bromobenzaldehyde (1 mmol)
- Benzamidine hydrochloride (1.2 mmol)
- Copper(I) oxide (Cu_2O) nanocubes (5 mol%)
- Potassium carbonate (K_2CO_3) (2 mmol)
- Dimethylformamide (DMF) (3 mL)
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

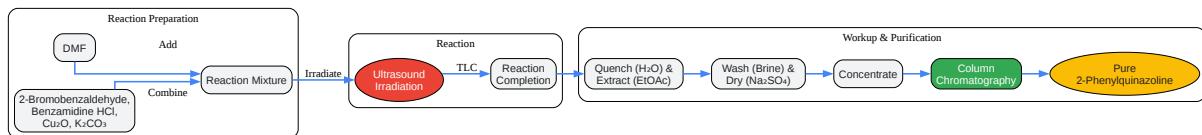
- Reaction tube
- Ultrasound bath
- Magnetic stirrer
- Rotary evaporator
- Standard laboratory glassware for workup and purification
- Chromatography column

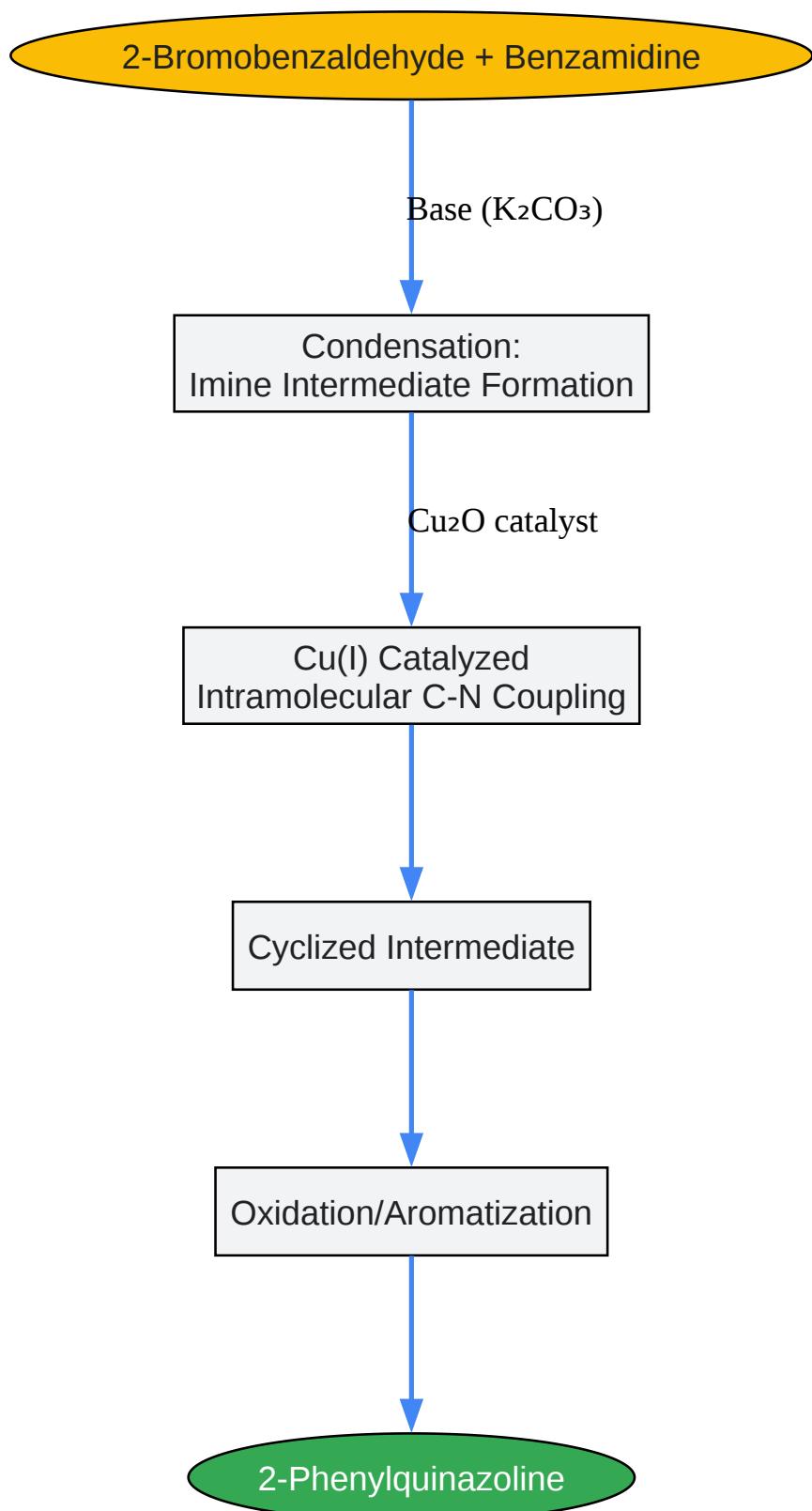
Procedure:

- Reaction Setup: In a clean, dry reaction tube, combine 2-bromobenzaldehyde (1 mmol), benzamidine hydrochloride (1.2 mmol), Cu₂O nanocubes (5 mol%), and K₂CO₃ (2 mmol).
- Solvent Addition: Add 3 mL of DMF to the reaction tube.
- Ultrasonication: Place the sealed reaction tube in an ultrasound bath and irradiate at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Workup: Upon completion of the reaction, quench the reaction mixture with deionized water and extract the product with ethyl acetate (3 x 10 mL).
- Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure using a rotary evaporator.
- Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-phenylquinazoline.

Visualizations

Reaction Workflow:



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References

- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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